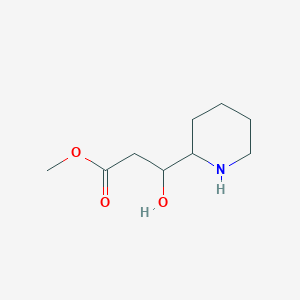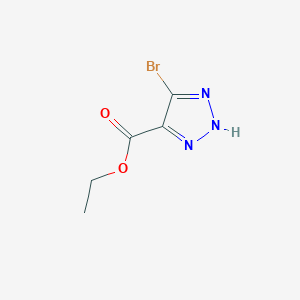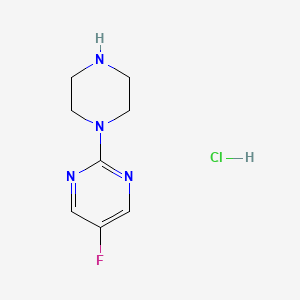
tert-Butyl 3-((2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-((2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidine carboxylates This compound is characterized by the presence of a tert-butyl ester group, a pyrrolidine ring, and a pyrimidine moiety substituted with a methylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:
Nucleophilic Substitution: The starting material, 2-(methylthio)pyrimidin-4-amine, undergoes nucleophilic substitution with tert-butyl 3-bromopyrrolidine-1-carboxylate in the presence of a base such as potassium carbonate.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-((2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon, hydrogen gas
Substitution: Hydrochloric acid, sodium hydroxide
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Reduced pyrimidine derivatives
Substitution: Carboxylic acid derivatives
Applications De Recherche Scientifique
tert-Butyl 3-((2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological processes involving pyrimidine derivatives.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-((2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrimidine moiety suggests potential interactions with nucleic acids or proteins involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3-((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate
- tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 3-((2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate is unique due to the specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl ester group also provides stability and lipophilicity, which can be advantageous in certain applications.
Propriétés
Formule moléculaire |
C14H22N4O2S |
|---|---|
Poids moléculaire |
310.42 g/mol |
Nom IUPAC |
tert-butyl 3-[(2-methylsulfanylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H22N4O2S/c1-14(2,3)20-13(19)18-8-6-10(9-18)16-11-5-7-15-12(17-11)21-4/h5,7,10H,6,8-9H2,1-4H3,(H,15,16,17) |
Clé InChI |
FWVXMOMRJUMBQL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)NC2=NC(=NC=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B13967535.png)





